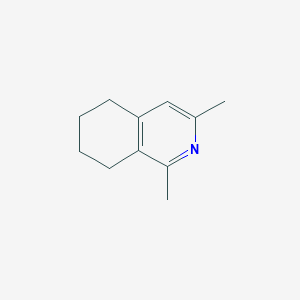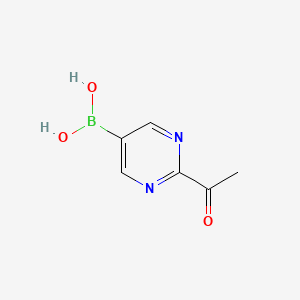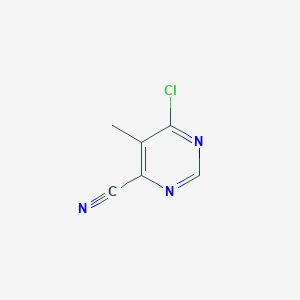
3-Ethyl-1-methyl-1h-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethylphenylhydrazine with methyl ethyl ketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium or copper can also enhance the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-methyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the indazole ring to dihydroindazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydroindazole derivatives.
Substitution: Halogenated indazole derivatives.
Scientific Research Applications
3-Ethyl-1-methyl-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-1H-indazole involves its interaction with specific molecular targets. For instance, it can bind to the active site of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound of the indazole family.
3-Methyl-1H-indazole: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-1H-indazole: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
3-Ethyl-1-methyl-1H-indazole is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
58734-65-9 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
3-ethyl-1-methylindazole |
InChI |
InChI=1S/C10H12N2/c1-3-9-8-6-4-5-7-10(8)12(2)11-9/h4-7H,3H2,1-2H3 |
InChI Key |
JXLZLLIICPMNHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11918638.png)
![7-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918640.png)

![N,6-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11918649.png)





![6-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B11918700.png)
![2-Methylspiro[2.4]heptane-1-carboxamide](/img/structure/B11918705.png)
![1,6-Dimethyl-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one](/img/structure/B11918706.png)
![6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine](/img/structure/B11918709.png)

